molecular formula C19H23ClN2 B5753201 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5753201
M. Wt: 314.9 g/mol
InChI Key: PHABOMYZNCBNPZ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a 2-chlorobenzyl group and a 2,3-dimethylphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 2-chlorobenzyl chloride with 2,3-dimethylphenylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    1-(2-chlorobenzyl)-4-(2-methylphenyl)piperazine: Similar structure with only one methyl group on the phenyl ring.

    1-(2-chlorobenzyl)-4-(3-methylphenyl)piperazine: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both 2-chlorobenzyl and 2,3-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-6-5-9-19(16(15)2)22-12-10-21(11-13-22)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHABOMYZNCBNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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